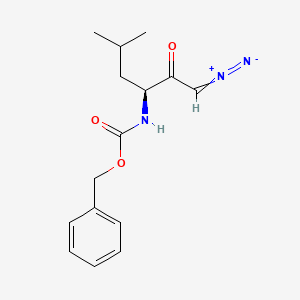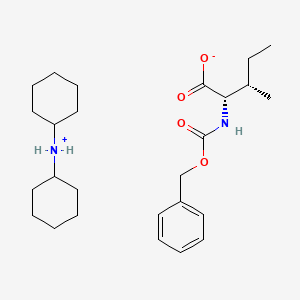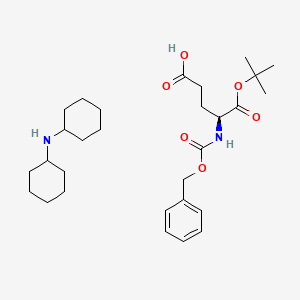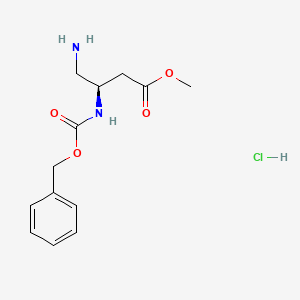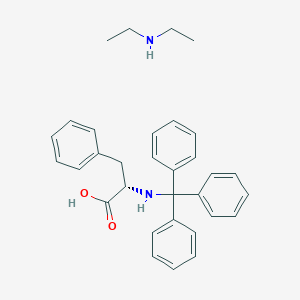
Trt-Phe-OH Dea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trt-Phe-OH Dea is a product used for research purposes . It is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound involves the use of ditrityl amino acids such as Trt-Lys (Trt)-OH, Trt-Orn (Trt)-OH, Trt-Ser (Trt)-OH, and Trt-Hse (Trt)-OH . These are used in the synthesis of trityl-protected peptides . Selective detritylation of these amino acid derivatives and ditrityl peptides is achieved with 1% CF3CO2H in CH2Cl2 . The resulting N-detritylated amino acids are then converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .Molecular Structure Analysis
The molecular formula of this compound is C32H36N2O2 . Its molecular weight is 480.6.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Nanomedizin
Trt-Phe-OH Dea, als ein Molekül, das auf dem Phe-Phe-Motiv basiert, hat eine Reihe von Anwendungen in der Nanomedizin gefunden {svg_1}. Es wurde verwendet, um die Selbstassemblierung von kurzen Peptiden und deren Analoga zu Nanostrukturen und Hydrogelen zu fördern {svg_2}. Diese Nanostrukturen haben bemerkenswerte Eigenschaften gezeigt, die ein großes Versprechen für die Entwicklung von Nanomedizin der nächsten Generation bergen {svg_3}.
Arzneimittelverabreichung
Im Bereich der Arzneimittelverabreichung haben sich auf this compound basierende Moleküle als vielversprechend erwiesen. Die selbstassemblierten Nanostrukturen können als Träger für Arzneimittel verwendet werden und bieten eine gezielte und effiziente Methode der Arzneimittelverabreichung {svg_4}.
Biomaterialien
Moleküle auf Basis von this compound haben auch Anwendungen bei der Entwicklung von Biomaterialien gefunden {svg_5}. Die Fähigkeit, selbstassemblierte Nanostrukturen zu bilden, macht sie geeignet für die Herstellung einer Vielzahl von Biomaterialien mit potenziellen Anwendungen in der Gewebezüchtung, regenerativen Medizin und anderen Bereichen {svg_6}.
Therapeutische Paradigmen
Neue therapeutische Paradigmen werden mit this compound-basierten Molekülen erforscht {svg_7}. Dazu gehört die Entwicklung neuartiger Behandlungsmethoden, die die einzigartigen Eigenschaften dieser Moleküle nutzen {svg_8}.
Chromogenes Plasmin-Substrat
This compound wurde bei der Synthese eines neuartigen chromogenen Plasmin-Substrats verwendet {svg_9}. Dieses Substrat hat potenzielle Anwendungen im Assay von aktiven Enzymen und deren Aktivatoren in der Koagulation und Fibrinolyse {svg_10}.
Peptidsynthese
This compound wurde bei der Synthese von N-α-Peptidyl-L-Lysin-p-Nitroaniliden verwendet {svg_11}. Diese Methode bietet einen milden Ansatz zur Synthese dieser Verbindungen, die in verschiedenen Forschungsbereichen potenzielle Anwendungen haben {svg_12}.
Safety and Hazards
Wirkmechanismus
Target of Action
Trt-Phe-OH Dea is a peptide that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications
Mode of Action
The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support . Therefore, the appropriate scavengers and reaction conditions must be chosen to minimize modification or destruction of the sensitive amino acids .
Result of Action
The result of this compound’s action is the successful cleavage and deprotection of peptides in peptide synthesis . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . Therefore, the use of this compound in the cleavage cocktail is essential for the successful synthesis of peptides .
Action Environment
The action environment of this compound is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . Therefore, careful control of these environmental factors is necessary for the successful use of this compound in peptide synthesis .
Eigenschaften
IUPAC Name |
N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKHJZVHGFJPR-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

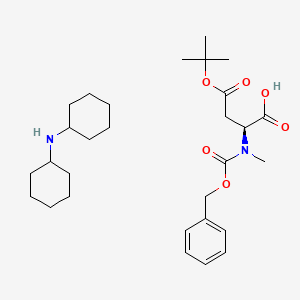
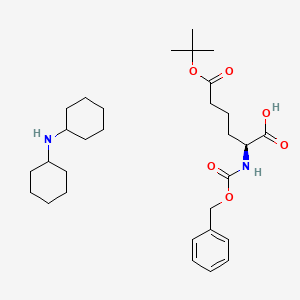
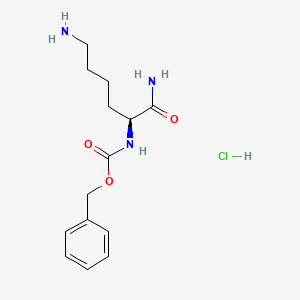
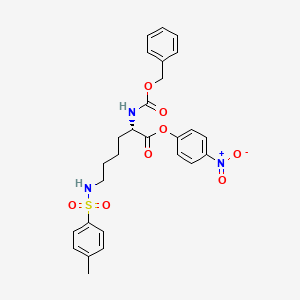

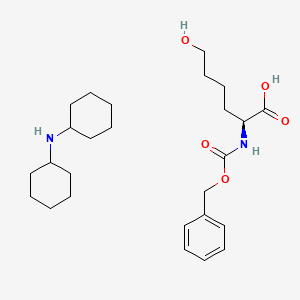
![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
